Trimethyl hexamethylene diamine
Overview
Description
Mechanism of Action
Target of Action
2,2,4-Trimethylhexane-1,6-diamine, also known as 2,2,4-Trimethyl-1,6-hexanediamine or Trimethyl hexamethylene diamine, is a type of amine . Amines are chemical bases that neutralize acids to form salts plus water . This suggests that the primary targets of 2,2,4-Trimethylhexane-1,6-diamine are acids within the environment where it is applied.
Mode of Action
The compound interacts with its targets (acids) through a process known as neutralization . In this process, the amine (2,2,4-Trimethylhexane-1,6-diamine) and an acid react to form a salt and water. This reaction is exothermic, meaning it releases heat .
Result of Action
The primary result of the action of 2,2,4-Trimethylhexane-1,6-diamine is the formation of salts and water through the neutralization of acids . This can help maintain a stable pH in the environment where it is applied, preventing potential damage or disruption caused by acidification.
Action Environment
The action, efficacy, and stability of 2,2,4-Trimethylhexane-1,6-diamine can be influenced by various environmental factors. For instance, the presence and concentration of acids in the environment will directly affect its ability to function as a neutralizing agent. Furthermore, factors such as temperature and pressure could potentially influence the rate and extent of the neutralization reaction .
Biochemical Analysis
Biochemical Properties
Trimethyl hexamethylene diamine plays a significant role in biochemical reactions due to its basic nature. As an amine, it neutralizes acids to form salts and water, which are exothermic reactions . It interacts with various biomolecules, including enzymes and proteins. For instance, it can react with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides . These interactions are crucial in the synthesis of polymers and other chemical compounds.
Cellular Effects
This compound has been observed to have several effects on cells and cellular processes. It is known to be irritating to mucous membranes, skin, and eyes, and can be toxic if ingested or inhaled . The compound can influence cell signaling pathways and gene expression, although specific details on these effects are limited. Its impact on cellular metabolism includes potential alterations in metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s basic nature allows it to participate in acid-base reactions, which can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable under standard conditions but can degrade when exposed to certain environmental factors . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, although detailed data on these effects are limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its biochemical effects without causing significant harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other chemical compounds. The compound’s metabolic pathways include its synthesis from isophorone, which involves hydrogenation, oxidation, and conversion to the diamine via the dinitrile . These pathways are crucial for its role in industrial applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can affect its biochemical activity and function.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . Understanding its subcellular localization is important for elucidating its role in biochemical processes.
Preparation Methods
Trimethyl hexamethylene diamine is synthesized from isophorone. The synthetic route involves the reduction of isophorone by hydrogenation to form trimethylcyclohexanol. This intermediate is then oxidized with nitric acid, similar to the synthesis of adipic acid from cyclohexane. The resulting diacid is converted to the diamine via the dinitrile . Industrial production methods follow similar steps, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Trimethyl hexamethylene diamine undergoes various chemical reactions typical of aliphatic amines. These include:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions: Typical reagents include hydrogen for reduction, nitric acid for oxidation, and alkyl halides for substitution reactions. Conditions often involve controlled temperatures and pressures to optimize reaction rates and yields.
Major Products: Major products from these reactions include amides, nitriles, secondary and tertiary amines, and various substituted derivatives.
Scientific Research Applications
Trimethyl hexamethylene diamine finds extensive utility across both industrial and research landscapes. Its applications include:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in polymer synthesis.
Biology: Employed in the synthesis of biologically active compounds and as a surfactant in biochemical assays.
Medicine: Utilized in the development of pharmaceutical intermediates and active ingredients.
Industry: Serves as a monomer in the production of nylon TMDT and as a curing agent for epoxy resins
Comparison with Similar Compounds
Trimethyl hexamethylene diamine can be compared with other similar compounds such as hexamethylenediamine and other aliphatic diamines.
Hexamethylenediamine: This compound has a similar structure but lacks the trimethyl groups, resulting in different reactivity and applications. It is primarily used in the production of nylon 6,6.
Other Aliphatic Diamines: Compounds like 1,4-diaminobutane and 1,3-cyclohexanebis(methylamine) share similar functional groups but differ in their carbon chain length and substituents, leading to variations in their chemical behavior and industrial uses.
This compound’s uniqueness lies in its specific structure, which imparts distinct reactivity and makes it suitable for specialized applications in polymer synthesis and as a curing agent.
Properties
IUPAC Name |
2,2,4-trimethylhexane-1,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-8(4-5-10)6-9(2,3)7-11/h8H,4-7,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUZDQXWVYNXHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)CC(C)(C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863128 | |
Record name | 1,6-Hexanediamine, 2,2,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10863128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid with an amine odor; [Epoxy Technology MSDS] | |
Record name | 2,2,4-Trimethyl-1,6-hexanediamine | |
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CAS No. |
3236-53-1, 25513-64-8 | |
Record name | 2,2,4-Trimethyl-1,6-hexanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3236-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,2,4-Trimethyl-1,6-hexanediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethyl-1,6-hexanediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025513648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Hexanediamine, 2,2,4-trimethyl- | |
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Record name | 1,6-Hexanediamine, 2,2,4-trimethyl- | |
Source | EPA DSSTox | |
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Record name | 2,2,4(or 2,4,4)-trimethylhexane-1,6-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.770 | |
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Record name | 2,2,4-trimethylhexane-1,6-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.811 | |
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Record name | 2,2,4-TRIMETHYL-1,6-HEXANEDIAMINE | |
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